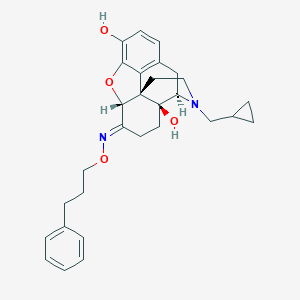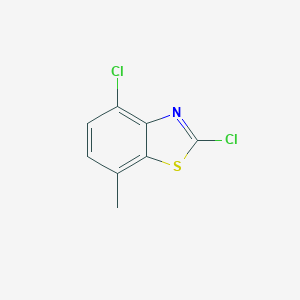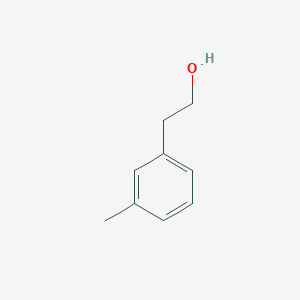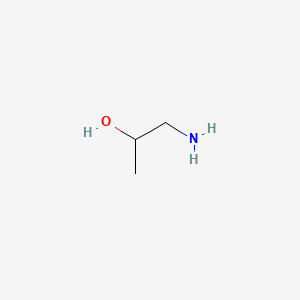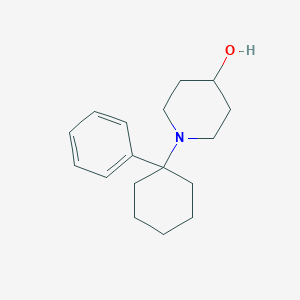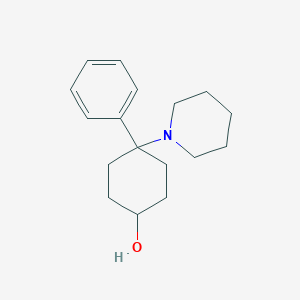
Eclanamine maleate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Eclanamine maleate has been primarily studied for its potential as an antidepressant. It has shown activity in modulating signaling through yohimbine, oxotremorine, and apomorphine in mice . Additionally, it has been subjected to various assays for genetic activity and has been found to be slightly mutagenic in the AS52 assay . Its applications extend to forensic chemistry and toxicology as an analytical reference standard .
Mécanisme D'action
Target of Action
Eclanamine, also known as U-48753E, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation and other neurological processes .
Mode of Action
Eclanamine acts by inhibiting the reuptake of serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood, which is why it was patented as an antidepressant .
Result of Action
The primary result of Eclanamine’s action is the increased concentration of serotonin and norepinephrine in the synaptic cleft . This can lead to an improvement in mood and other neurological effects, which is why it was considered for use as an antidepressant .
Orientations Futures
While specific future directions for Eclanamine maleate were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This compound, as a potential antidepressant, could also benefit from advancements in drug delivery systems.
Analyse Biochimique
Biochemical Properties
Eclanamine maleate interacts with various biomolecules in the body. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake . This means that it interacts with the transport proteins responsible for the reuptake of these neurotransmitters, preventing them from being reabsorbed into the neuron after they have been released. This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling effects .
Cellular Effects
This compound has a significant impact on cellular processes, primarily through its influence on neurotransmitter dynamics. By inhibiting the reuptake of serotonin and norepinephrine, it can alter cell signaling pathways related to these neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the transport proteins for serotonin and norepinephrine. By binding to these transporters, it inhibits their function, preventing them from reabsorbing the neurotransmitters back into the neuron after release . This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling effects .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models .
Méthodes De Préparation
Le maléate d'eclanamine peut être synthétisé par plusieurs voies de synthèse. Une méthode courante implique la réaction de l'oxyde de cyclopentène avec la diméthylamine pour produire le 2-(diméthylamino)cyclopentanol. Cet intermédiaire est ensuite traité avec du chlorure de méthanesulfonyle et de l'hydrure de sodium dans le tétrahydrofurane (THF) pour former l'ester méthanesulfonyle correspondant. L'ester est ensuite condensé avec la 3,4-dichloroaniline dans le THF pour donner la N,N-diméthyl-N'-(3,4-dichlorophényl)cyclopentane-1,2-diamine. Enfin, ce composé est acylé avec l'anhydride propionique et traité avec l'acide maléique pour former le maléate d'eclanamine .
Analyse Des Réactions Chimiques
Le maléate d'eclanamine subit diverses réactions chimiques, notamment :
Réduction : Des réactions de réduction peuvent être effectuées, mais les réactifs et les conditions spécifiques ne sont pas largement couverts dans la littérature.
Substitution : Le maléate d'eclanamine peut subir des réactions de substitution, en particulier impliquant les groupes diméthylamino et dichlorophényle.
Les réactifs couramment utilisés dans ces réactions comprennent le chlorure de méthanesulfonyle, l'hydrure de sodium et l'anhydride propionique . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le maléate d'eclanamine a été principalement étudié pour son potentiel en tant qu'antidépresseur. Il a montré une activité dans la modulation de la signalisation par la yohimbine, l'oxotremorine et l'apomorphine chez la souris . De plus, il a été soumis à divers tests d'activité génétique et s'est révélé légèrement mutagène dans le test AS52 . Ses applications s'étendent à la chimie médico-légale et à la toxicologie en tant qu'étalon de référence analytique .
Mécanisme d'action
Le maléate d'eclanamine exerce ses effets en inhibant la recapture de la sérotonine et de la norépinéphrine, augmentant ainsi les niveaux de ces neurotransmetteurs dans la fente synaptique. Cette action est similaire à celle d'autres inhibiteurs de la recapture de la sérotonine-norépinéphrine (IRSN). Les cibles moléculaires comprennent les transporteurs de la sérotonine et de la norépinéphrine, qui sont responsables de la recapture de ces neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Le maléate d'eclanamine est similaire à d'autres inhibiteurs de la recapture de la sérotonine-norépinéphrine tels que la venlafaxine et la duloxétine. il est unique dans sa structure chimique spécifique, qui comprend un groupe dichlorophényle et un cycle cyclopentyle. D'autres composés similaires comprennent :
U-50,488 : Un autre composé ayant des propriétés pharmacologiques similaires.
Bromadoline : Partage certaines similitudes structurelles et effets pharmacologiques.
L'unicité du maléate d'eclanamine réside dans sa configuration moléculaire spécifique, qui contribue à son profil pharmacologique distinct.
Propriétés
IUPAC Name |
(Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O.C4H4O4/c1-4-16(21)20(11-8-9-12(17)13(18)10-11)15-7-5-6-14(15)19(2)3;5-3(6)1-2-4(7)8/h8-10,14-15H,4-7H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUQHGFLDLNEOB-CHHFXETESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CCCC1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N([C@@H]1CCC[C@H]1N(C)C)C2=CC(=C(C=C2)Cl)Cl.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67450-78-6 (Parent), 67450-44-6 (Parent) | |
| Record name | Eclanamine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID901344945 | |
| Record name | Eclanamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67450-45-7 | |
| Record name | Eclanamine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067450457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eclanamine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901344945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ECLANAMINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2C169J769 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




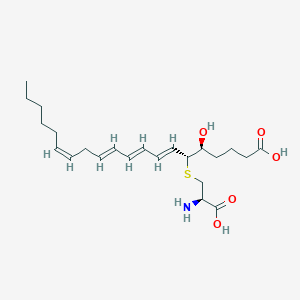
![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)

